molecular formula C10H10N2O4 B1290644 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one CAS No. 1011405-46-1

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

Cat. No. B1290644
CAS RN: 1011405-46-1
M. Wt: 222.2 g/mol
InChI Key: YMJLNPGYABRGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” is a compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17 g/mol . The compound is also known by several synonyms, including “6’-Amino-3’,4’-(methylenedioxy)acetophenone” and "6-Amino-3,4-methylenedioxyacetophenone" .


Synthesis Analysis

In one study, a mixture of 1-(6-aminobenzo[1,3]dioxol-5-yl)ethanone and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol containing 20% (w/v) aqueous sodium hydroxide solution was heated under reflux for 10 minutes .


Molecular Structure Analysis

The title compound, C15H12N2O3, crystallizes with Z′ = 2 in the space group P\overline {1} and the intra­molecular dimensions show evidence for a polarized mol­ecular–electronic structure . Each of the two independent types of mol­ecule forms its own hydrogen-bonded supra­molecular substructure .


Physical And Chemical Properties Analysis

The compound “1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” has a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol .

Scientific Research Applications

Synthesis of Chalcone Derivatives

Chalcones are valuable in various scientific domains, and 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one can be used as a precursor in the synthesis of chalcone derivatives. These derivatives have shown inhibitory activity on α-glucosidase, which is significant in diabetes research .

Development of Non-Linear Optical Materials

Due to their conjugated double-bond system, chalcones exhibit non-linear optical properties. The compound could be utilized in the development of non-linear optical materials, which are essential in the creation of optical switches and modulators .

Manufacture of Dyes

Chalcones and their derivatives are known to be used in the manufacture of dyes. The compound 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one could serve as a starting material for the synthesis of novel dyes with potential applications in textiles and inks .

Supramolecular Chemistry

This compound has potential applications in supramolecular chemistry due to its ability to form hydrogen bonds. It can be used to create supramolecular substructures that are essential in the design of molecular machines and sensors .

Pharmaceutical Applications

The structural features of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one make it a candidate for pharmaceutical applications. Its derivatives could be explored for their therapeutic potential, particularly as α-glucosidase inhibitors for managing diabetes .

Synthesis of Alkaloids

Alkaloids have a wide range of biological activities, and this compound could be used as a precursor in the total synthesis of both Dubamine and Graveoline alkaloids, which have shown anticancer properties .

Safety and Hazards

The safety data sheet for “1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” can be found at Echemi.com .

properties

IUPAC Name

3-(6-amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c11-6-3-8-9(16-5-15-8)4-7(6)12-1-2-14-10(12)13/h3-4H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJLNPGYABRGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC3=C(C=C2N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.